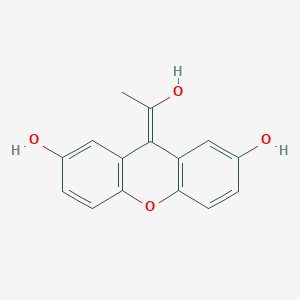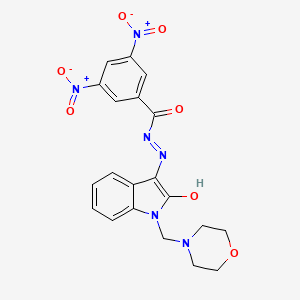
Benzoic acid, 3,5-dinitro-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3,5-dinitro-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoic acid core substituted with nitro groups and a hydrazide linkage to an indole derivative, making it a unique molecule with potential biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dinitro-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide typically involves multiple steps:
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Formation of Hydrazide: The dinitrobenzoic acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate.
Indole Derivative Synthesis: Separately, the indole derivative is synthesized by reacting an appropriate indole precursor with morpholine and formaldehyde under controlled conditions.
Coupling Reaction: Finally, the indole derivative is coupled with the dinitrobenzoic acid hydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted benzoic acid derivatives.
Substitution: Various substituted benzoic acid and indole derivatives.
科学研究应用
Benzoic acid, 3,5-dinitro-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its unique structure.
Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and proteins involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.
Indole derivatives: Molecules containing the indole moiety with various functional groups.
Uniqueness
- The combination of nitro groups, hydrazide linkage, and indole derivative in benzoic acid, 3,5-dinitro-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide makes it unique compared to other benzoic acid and indole derivatives. This unique structure contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
100696-25-1 |
|---|---|
分子式 |
C20H18N6O7 |
分子量 |
454.4 g/mol |
IUPAC 名称 |
N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H18N6O7/c27-19(13-9-14(25(29)30)11-15(10-13)26(31)32)22-21-18-16-3-1-2-4-17(16)24(20(18)28)12-23-5-7-33-8-6-23/h1-4,9-11,28H,5-8,12H2 |
InChI 键 |
CIIXXMCWSNYRCU-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


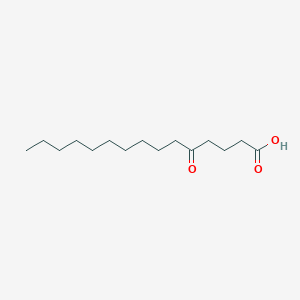
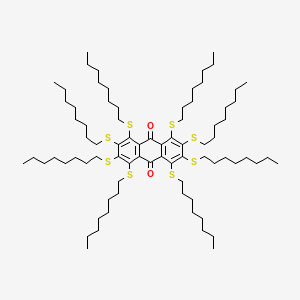
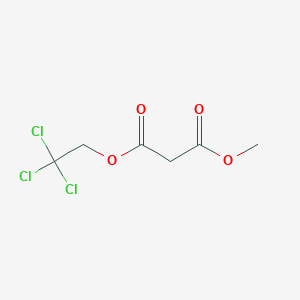
![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)

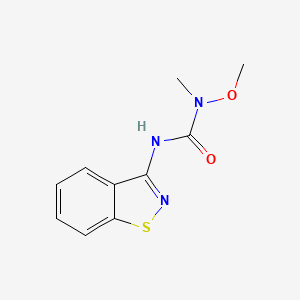
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
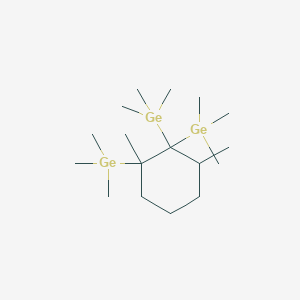
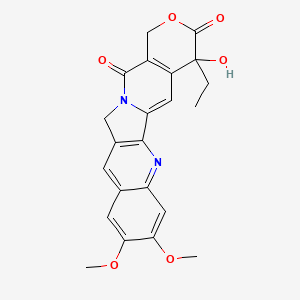
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
